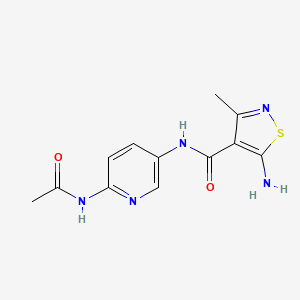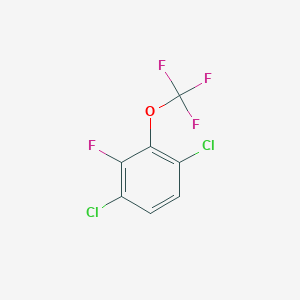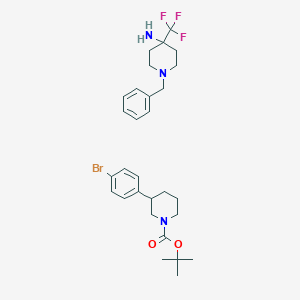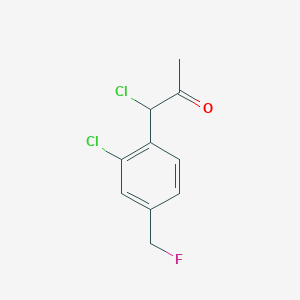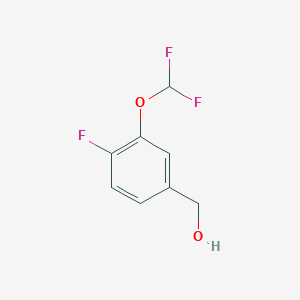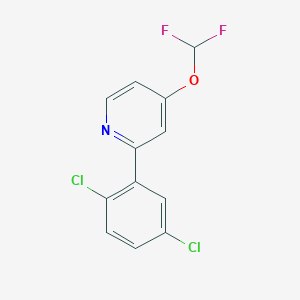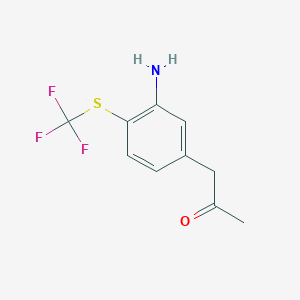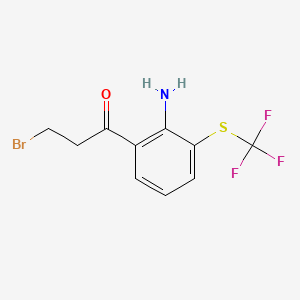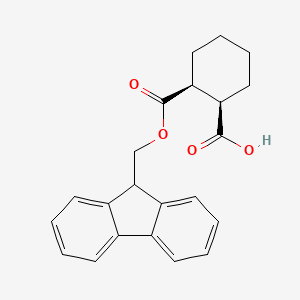
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a cyclohexane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclohexanecarboxylic acid.
Chiral Resolution: The racemic mixture of cyclohexanecarboxylic acid is resolved into its enantiomers using chiral resolution techniques.
Fmoc Protection: The resolved (1R,2S)-cyclohexanecarboxylic acid is then reacted with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Resolution: Large-scale chiral resolution using techniques like crystallization or chromatography.
Automated Synthesis: Automated systems for the Fmoc protection step to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting chiral centers.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid involves its role as a protecting group in organic synthesis. The Fmoc group protects the carboxylic acid functionality during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Fmoc group can be removed under mild conditions, revealing the free carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid): Another chiral compound with a different protecting group.
(1R,2S)-2-(((Benzyloxy)carbonyl)cyclohexanecarboxylic acid): Similar structure but with a benzyloxycarbonyl protecting group.
Uniqueness
The uniqueness of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid lies in its Fmoc protecting group, which offers advantages such as:
Stability: The Fmoc group is stable under a wide range of reaction conditions.
Ease of Removal: It can be removed under mild conditions, making it suitable for sensitive substrates.
Versatility: The compound can be used in various synthetic applications, providing flexibility in organic synthesis.
Propriétés
Formule moléculaire |
C22H22O4 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H22O4/c23-21(24)18-11-5-6-12-19(18)22(25)26-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,24)/t18-,19+/m1/s1 |
Clé InChI |
KGZBHWJRYCMFMP-MOPGFXCFSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CCC(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




